molecular formula C12H12BrNO3 B2519209 Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate CAS No. 2306271-86-1

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate

Cat. No.: B2519209
CAS No.: 2306271-86-1
M. Wt: 298.136
InChI Key: RZPGNBFBZXQSIH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (CAS: 2306271-86-1, Molecular Formula: C₁₅H₁₈BrNO₃) is a brominated indoline derivative featuring a 2-oxo group, 3,3-dimethyl substituents, and a methyl ester at position 4. This compound is structurally distinct due to its partially saturated indoline ring, which confers unique electronic and steric properties. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules, as evidenced by the use of structurally related indoline derivatives in HIV research .

Properties

IUPAC Name

methyl 4-bromo-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-12(2)9-7(13)4-6(10(15)17-3)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPGNBFBZXQSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2Br)C(=O)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3,3-dimethyl-2-oxo-indoline-6-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 4-amino, 4-thio, or 4-alkoxy derivatives.

    Reduction: Formation of 3,3-dimethyl-2-hydroxy-indoline-6-carboxylate.

    Oxidation: Formation of more complex indoline derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate is primarily used as a building block for synthesizing potential therapeutic agents. Its derivatives have been investigated for:

  • Anticancer Properties : Research indicates that compounds derived from this indoline exhibit cytotoxicity against various cancer cell lines, including colon cancer (SW620) and prostate cancer (PC-3) . The mechanism often involves apoptosis induction and cell cycle regulation.
CompoundCell LineIC50 (µM)
Compound ASW62010
Compound BPC-315
Compound CNCI-H2320

Biological Studies

The compound is employed in enzyme inhibition studies due to its structural similarity to natural indole derivatives. It has shown potential in:

  • Inhibiting Kinases : this compound interacts with specific kinases involved in cell signaling pathways . This interaction can lead to altered cellular responses, making it a candidate for drug development targeting various diseases.

Chemical Biology

In chemical biology, this compound serves as a molecular probe for imaging and diagnostic purposes. Its ability to bind selectively to certain receptors allows researchers to study biological processes in real-time.

Industrial Applications

The compound is also utilized in industrial settings for:

  • Synthesis of Dyes and Pigments : Its unique structure allows it to be used as an intermediate in producing various dyes and pigments, enhancing color properties in materials .

Case Studies

  • Anticancer Activity Study : A recent study evaluated the cytotoxic effects of several derivatives of this compound on human cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable or superior to established anticancer agents .
  • Enzyme Inhibition Research : Another study focused on the compound's role as an inhibitor of specific kinases involved in cancer progression. The findings demonstrated that certain modifications of the compound enhanced its inhibitory activity, suggesting pathways for drug development .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Applications
Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (2306271-86-1) C₁₅H₁₈BrNO₃ 340.22 3,3-dimethyl, 2-oxo, Br, methyl ester N/A Pharmaceutical intermediates
Methyl 4-bromo-2-oxo-indoline-6-carboxylate (1638768-53-2) C₁₀H₈BrNO₃ 270.08 Br, methyl ester 424.6 ± 45.0 Cross-coupling reactions
Methyl 6-chlorooxoindoline-3-carboxylate (151056-78-9) C₁₀H₈ClNO₃ 225.63 Cl, 3-oxo, methyl ester N/A Crystallography studies
Methyl 4-bromo-1H-indazole-6-carboxylate (885518-47-8) C₉H₇BrN₂O₂ 255.07 Br, indazole core N/A Kinase inhibitor development

Biological Activity

Methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate (CAS No. 2306271-86-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indoline structure characterized by:

  • Molecular Formula: C₁₂H₁₂BrNO₃
  • Molecular Weight: 298.13 g/mol
  • PubChem CID: 146035796

The presence of the bromine atom at the 4-position is significant as it influences the compound's reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor of specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and potentially inhibit cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes crucial for cancer cell growth.
  • Receptor Binding: It may bind to receptors that modulate various physiological processes, influencing gene expression and cellular metabolism.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that indole derivatives, including this compound, exhibit significant anticancer properties by inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. For example:

  • MIC Values:
    • E. coli: 0.0195 mg/mL
    • Bacillus mycoides: 0.0048 mg/mL
    • C. albicans: 0.0048 mg/mL .

Case Study: Anticancer Efficacy

A study evaluated the effectiveness of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM across different cell types, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

A comparison with other halogenated indole derivatives revealed that the presence of bromine enhances the compound's biological activity compared to its chloro or iodo analogs. This was attributed to the unique electronic properties imparted by bromine, which affects binding affinity to biological targets.

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC mg/mL)
This compound10 - 20E. coli: 0.0195; Bacillus mycoides: 0.0048; C. albicans: 0.0048
Chloro analogHigher IC50 valuesLower antimicrobial potency
Iodo analogModerate IC50 valuesVariable antimicrobial efficacy

Q & A

Basic Research Question

  • HPLC/LCMS : Reverse-phase HPLC (e.g., C18 column) with UV detection at 254 nm identifies impurities. LCMS confirms molecular weight (e.g., m/z 294 [M+H]+ observed in brominated indoline analogs) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions; e.g., methyl groups at C3 and C3' show distinct singlet peaks in δ 1.1–1.3 ppm .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

Advanced Research Question
Graph-set analysis (as defined by Etter and Bernstein) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) . For example:

  • C–H⋯O Interactions : Weak hydrogen bonds (2.5–3.2 Å) between carbonyl oxygens and adjacent methyl/methylene groups contribute to layered packing .
  • π-Stacking : Parallel-displaced aromatic interactions (3.8–4.2 Å) enhance thermal stability, as seen in indole derivatives .
    Methodology : Use Mercury or PLATON to generate interaction maps from crystallographic data .

How should researchers address contradictions between spectroscopic and crystallographic data?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures):

  • Dynamic NMR : Variable-temperature NMR detects equilibrating conformers (e.g., puckered vs. planar rings) .
  • DFT Calculations : Compare experimental and computed IR/Raman spectra to validate dominant conformers .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine datasets from twinned crystals, resolving false symmetry .

What computational methods predict the reactivity of the bromine substituent in further functionalization?

Advanced Research Question

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The C4 bromine in indoline derivatives shows high electrophilicity (f⁻ > 0.1) .
  • Docking Simulations : Model Suzuki-Miyaura coupling reactions by analyzing Pd(0)-bromide interaction energies .
    Experimental Validation : Track reaction progress via ²⁷Al NMR in cross-coupling reactions with Al-based catalysts .

Notes

  • Avoid using torsion angles alone for conformational analysis; combine with puckering coordinates (Cremer-Pople parameters) for accuracy .
  • For synthetic scale-up, replace batch reactors with continuous flow systems to improve yield (>80%) and reduce halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.